2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Overview
Description
“2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-” is a chemical compound with the molecular formula C16H22N4O2 . It is used in diverse scientific studies due to its unique structure, which allows for various applications, including drug discovery, material synthesis, and biological investigations.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with an amine group at positions 2 and 4, and a complex phenylmethyl group at position 5 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H22N4O2) and its use in various scientific studies .Scientific Research Applications
Nonlinear Optical Applications
Pyrimidine derivatives demonstrate significant potential in nonlinear optics (NLO), owing to their promising applications in medicine and NLO fields. Structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives have shown that pyrimidine rings are not only fundamental in DNA and RNA but also hold great promise for optoelectronic high-tech applications (Hussain et al., 2020).
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antibacterial activities. A study on phenylthiazole and phenylthiophene pyrimidinediamine derivatives showed notable efficacy against E. coli and S. aureus, suggesting their potential as alternatives to conventional antibiotics (Fan et al., 2020).
Advanced Materials Development
The synthesis of polyimides containing pyridine and biphenyl units has been investigated for their thermal, mechanical, and optical properties. These materials offer high transparency and could be significant for the development of advanced materials with applications in electronics and photonics (Guan et al., 2015).
Anticancer Research
Synthesis and characterization of novel pyrimidine-4,5-diamine derivatives have shown significant anticancer activity, highlighting the role of pyrimidine derivatives in the development of new therapeutic agents (Rao et al., 2020).
Safety And Hazards
Future Directions
The future directions of this compound could involve further exploration of its potential applications in drug discovery, material synthesis, and biological investigations. Its potential as a dual inhibitor of ALK and HDAC also suggests possible applications in the treatment of ALK-positive NSCLC, especially Ceritinib- or Crizotinib-resistant NSCLC .
properties
IUPAC Name |
5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNPWUIBJMVRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.